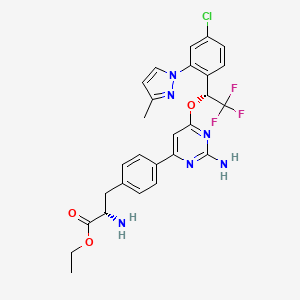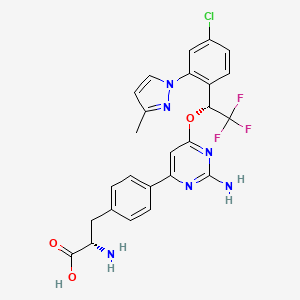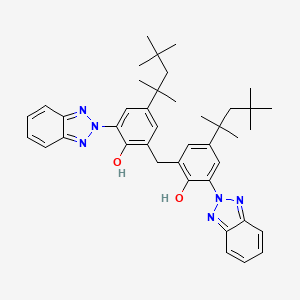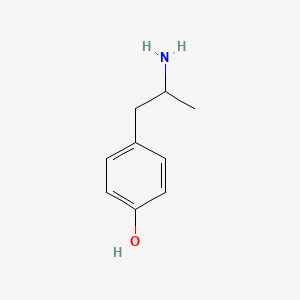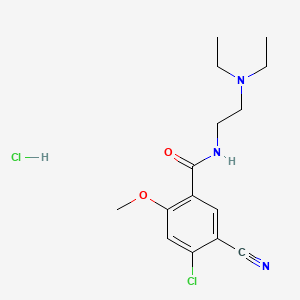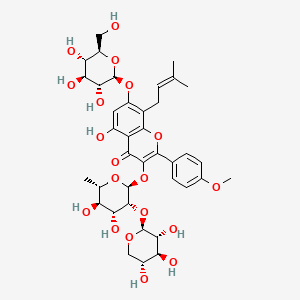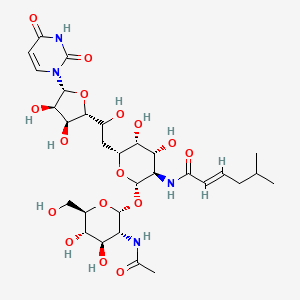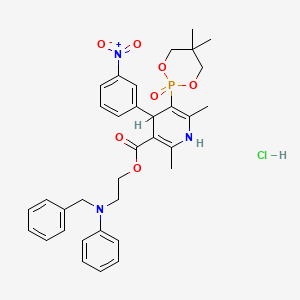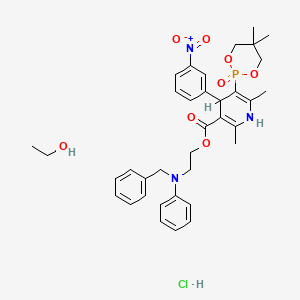
Gefitinib hydrochloride
Overview
Description
Gefitinib hydrochloride is a small-molecule tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC). It selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells . Marketed under the trade name Iressa, this compound has shown significant efficacy in patients with specific genetic mutations .
Mechanism of Action
Target of Action
Gefitinib hydrochloride primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a type of protein found on the surface of cells and it plays a crucial role in cell growth and division . It is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Gefitinib is an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This binding inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . This action disrupts the normal functioning of these proteins, leading to a decrease in the proliferation of cancer cells that overexpress EGFR .
Biochemical Pathways
Gefitinib affects several biochemical pathways. It perturbs signal transduction pathways, apoptosis, cell cycle, FOXO-mediated transcription, p53 signaling pathway, and metabolic pathways . These disruptions stimulate cancer cell proliferation and inhibit apoptosis . Remarkably, opposite expression patterns of genes associated with metabolism of lipids and cholesterol biosynthesis were observed in colon versus small intestine organoids in response to gefitinib .
Pharmacokinetics
After oral administration, gefitinib is slowly absorbed with an average bioavailability of 60% . Peak plasma levels are reached 3-7 hours after administration, and the drug has a mean elimination half-life of 48 hours . Gefitinib undergoes extensive biotransformation and is predominantly excreted in feces, with renal elimination accounting for less than 7% of the administered dose .
Result of Action
The molecular and cellular effects of gefitinib’s action involve the inhibition of the EGFR tyrosine kinase, which leads to a decrease in the proliferation of cancer cells that overexpress EGFR . This results in the disruption of cell growth and division, thereby inhibiting the progression of cancers such as non-small cell lung carcinoma (NSCLC) that meet certain genetic mutation criteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of gefitinib. For instance, gefitinib is hydrolytically stable and cannot be classified as readily biodegradable . In domestic sewage treatment, residues of gefitinib are unlikely to significantly partition to the sludge solids and are therefore expected to enter the aquatic environment . The use of gefitinib is predicted to present an insignificant risk to the environment .
Biochemical Analysis
Biochemical Properties
Gefitinib hydrochloride selectively targets the mutant proteins in malignant cells . It inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the EGFR . Therefore, it is only effective in cancers with mutated and overactive EGFR .
Cellular Effects
This compound has been found to induce apoptosis following activation of the caspase 8 cascade . It also perturbs signal transduction pathways, apoptosis, cell cycle, FOXO-mediated transcription, p53 signaling pathway, and metabolic pathways .
Molecular Mechanism
This compound is an inhibitor of the EGFR tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This binding inhibits EGFR tyrosine kinase, thereby inhibiting the downstream signaling cascades and resulting in inhibited malignant cell proliferation .
Temporal Effects in Laboratory Settings
In a study involving gefitinib-sensitive NSCLC cell line HCC827, gefitinib treatment caused the cells to undergo apoptosis following activation of the caspase 8 cascade . The expression of p27, a cyclin-dependent kinase (CDK) inhibitor, was found to increase during this process .
Dosage Effects in Animal Models
In animal models, weekly dosing with Gefitinib had similar or better efficacy than the daily dosing regimen in pre-clinical models of NSCLC . The systemic exposure to gefitinib in elderly patients was slightly higher than that in younger patients .
Metabolic Pathways
This compound undergoes extensive hepatic metabolism by CYP3A4 . The O-demethylation, oxidative defluorination, and oxidation of gefitinib were among the metabolic pathways identified .
Transport and Distribution
The transporters involved in the pharmacokinetics of this compound consist of the ATP-binding cassette and the solute carrier superfamily . Understanding the pharmacokinetics property of gefitinib may provide valuable and new information for dealing with drug resistance and making personalized therapy regarding their interindividual variability .
Subcellular Localization
This compound treatment caused the NSCLC cells to undergo apoptosis following activation of the caspase 8 cascade . During this process, the expression of p27, a cyclin-dependent kinase (CDK) inhibitor, was found to increase, and this increase was accompanied by translocation of p27 from the nucleus to the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes for gefitinib hydrochloride have been described in the literature. One notable method involves a four-step synthesis starting from 2,4-dichloro-6,7-dimethoxy-quinazoline . The steps include:
Monodemethylation: of the dimethoxyquinazoline core using the ionic liquid trimethylammonium heptachlorodialuminate.
Nucleophilic aromatic substitution: with 3-chloro-4-fluoroaniline.
Deacetylation: to remove protective groups.
O-alkylation: to introduce the morpholinopropoxy group.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods typically avoid hazardous reagents and employ milder reaction conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Gefitinib hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinazoline core.
Reduction: Used in the synthesis to reduce nitro groups to amines.
Substitution: Nucleophilic aromatic substitution is a key step in its synthesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: 3-chloro-4-fluoroaniline in the presence of a base.
Major Products: The major products formed from these reactions include intermediates like 6,7-dimethoxyquinazoline and the final product, this compound .
Scientific Research Applications
Gefitinib hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of tyrosine kinase inhibitors.
Biology: Investigated for its effects on cell signaling pathways and cancer cell proliferation.
Medicine: Primarily used in the treatment of NSCLC with specific EGFR mutations.
Industry: Employed in the development of targeted cancer therapies and drug delivery systems.
Comparison with Similar Compounds
Erlotinib: Another first-generation EGFR tyrosine kinase inhibitor.
Afatinib: A second-generation inhibitor with irreversible binding to EGFR.
Osimertinib: A third-generation inhibitor effective against T790M resistance mutations.
Gefitinib hydrochloride’s unique properties and targeted mechanism of action make it a valuable compound in the treatment of specific types of cancer, particularly NSCLC with EGFR mutations.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUINXWLATMJDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597850 | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184475-56-7, 184475-55-6 | |
| Record name | 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184475-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gefitinib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


